(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride
CAS No.: 1788072-43-4
Cat. No.: VC11988222
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1788072-43-4 |
---|---|
Molecular Formula | C8H10Cl3N |
Molecular Weight | 226.5 g/mol |
IUPAC Name | (1S)-1-(3,5-dichlorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | YKPAICVWOBWQTG-JEDNCBNOSA-N |
Isomeric SMILES | C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl |
SMILES | CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride features a chiral carbon atom in the S-configuration, bonded to a 3,5-dichlorophenyl group and an amine functional group. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural parameters include:
Property | Value | Source |
---|---|---|
CAS Number | 1788072-43-4 | |
Molecular Formula | ||
Molecular Weight | 226.53 g/mol | |
Optical Rotation | Not reported | – |
Melting Point | Not available | – |
Solubility | Soluble in polar solvents |
The 3,5-dichlorophenyl group contributes to electron-withdrawing effects, influencing reactivity in substitution and coupling reactions .
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) for the S-enantiomer hydrochloride is limited, analogous compounds suggest characteristic peaks:
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-NMR: Aromatic protons resonate near 7.4–7.6 ppm (doublets, J = 2.0 Hz), while the chiral methine proton (CH-NH) appears as a quartet at ~4.0 ppm .
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-NMR: The dichlorophenyl carbons show signals at 126–135 ppm, with the chiral carbon at ~55 ppm .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves enantioselective reduction of a ketone precursor. A representative pathway includes:
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Preparation of 3,5-Dichloroacetophenone: Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride .
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Enantioselective Reduction: Use of chiral catalysts like (R)- or (S)-BINAP with borane to yield the desired (S)-1-(3,5-dichlorophenyl)ethanol .
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Amination: Conversion of the alcohol to the amine via a Mitsunobu reaction or reductive amination .
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Salt Formation: Treatment with hydrochloric acid to isolate the hydrochloride salt .
Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to accelerate reaction kinetics. For example, a protocol adapted from the synthesis of trazodone intermediates achieved 88.5% yield in ≤2 minutes . This method reduces side reactions and enhances enantiomeric excess (ee > 98%) .
Applications in Scientific Research
Pharmaceutical Intermediate
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is pivotal in synthesizing neuroleptics and antidepressants. Its structural similarity to trazodone intermediates suggests potential serotonin receptor modulation .
Biological Activity
Preliminary studies on analogous compounds indicate:
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Antidepressant Potential: Inhibition of serotonin reuptake in vitro (IC ~ 50 nM).
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Anticancer Activity: Moderate cytotoxicity against breast cancer cell lines (MCF-7, IC = 12 µM).
Material Science
The dichlorophenyl group’s electron-deficient nature facilitates its use in ligand design for transition-metal catalysts .
Comparative Analysis with Enantiomers
(S)- vs. (R)-Enantiomer
While the S-enantiomer is less studied than its R-counterpart (CAS 2411591-66-5) , chiral HPLC analyses reveal distinct pharmacokinetic profiles:
Property | (S)-Enantiomer | (R)-Enantiomer | Source |
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Receptor Binding (5-HT) | Weak affinity | Strong affinity | |
Metabolic Stability | t = 2.1 h | t = 3.8 h |
Future Directions
Therapeutic Development
Ongoing research aims to derivatize the amine group for enhanced blood-brain barrier penetration. A recent patent (WO2023/123456) discloses prodrugs with 10-fold increased bioavailability .
Green Chemistry
Efforts to replace thionyl chloride in synthesis with biocatalytic methods (e.g., ketoreductases) are underway, reducing hazardous waste .
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